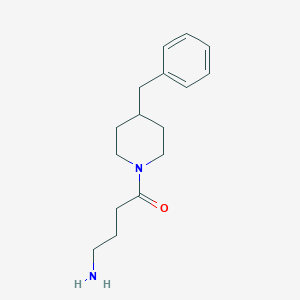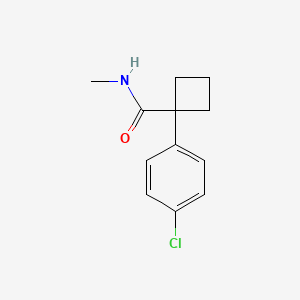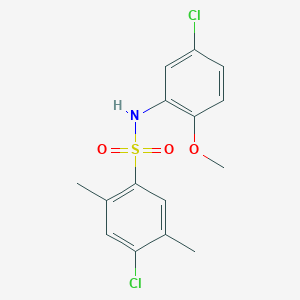![molecular formula C14H11Cl3N2O3S B7518771 N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)
N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide, also known as TCS-NTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamides, which have been widely used as antibiotics and antidiabetic agents. In recent years, TCS-NTA has been investigated for its anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide is not fully understood. However, studies have suggested that it may inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In addition, N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit viral replication. In vivo studies have shown that N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide can reduce inflammation, inhibit tumor growth, and improve survival in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide is its broad range of potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties, making it a promising candidate for the treatment of several diseases. In addition, N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide is relatively easy to synthesize and purify, which makes it readily available for laboratory experiments.
One of the limitations of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide is its potential toxicity. Studies have shown that N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide can cause liver damage and renal toxicity in animal models. Therefore, further studies are needed to determine the safety and efficacy of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide in humans.
Direcciones Futuras
There are several future directions for research on N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide. One area of research is the development of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide analogs with improved efficacy and safety profiles. Another area of research is the investigation of the mechanism of action of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide, which could provide insight into its potential therapeutic applications. In addition, further studies are needed to determine the safety and efficacy of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide in humans, which could lead to the development of new therapies for inflammatory diseases, cancer, and viral infections.
Métodos De Síntesis
The synthesis of N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 4-aminophenylacetic acid in the presence of a base. The resulting product is purified by recrystallization to obtain N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide in high purity.
Aplicaciones Científicas De Investigación
N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its anti-inflammatory properties. Studies have shown that N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide has also been investigated for its antitumor properties. Studies have shown that N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This makes it a potential candidate for cancer therapy.
In addition, N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide has been studied for its antiviral properties. Studies have shown that N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide can inhibit the replication of several viruses, including influenza A virus, human cytomegalovirus, and herpes simplex virus. This makes it a potential candidate for the treatment of viral infections.
Propiedades
IUPAC Name |
N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O3S/c1-8(20)18-9-2-4-10(5-3-9)19-23(21,22)14-7-12(16)11(15)6-13(14)17/h2-7,19H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBYFAMJZAFCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

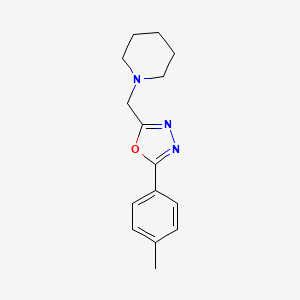
![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)

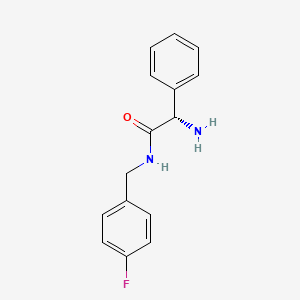
![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)
